9-Aminoanthracene

Description

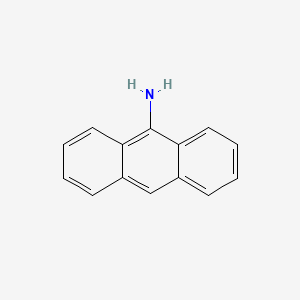

Structure

3D Structure

Properties

IUPAC Name |

anthracen-9-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNICELDCMPPDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228526 |

Source

|

| Record name | 9-Anthramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-03-3 |

Source

|

| Record name | 9-Aminoanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Anthramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Aminoanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Aminoanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-ANTHRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3EA4FE3SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and purification of 9-Aminoanthracene for laboratory use

An In-depth Technical Guide to the Synthesis and Purification of 9-Aminoanthracene for Laboratory Use

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of this compound, a fluorescent compound with applications as a probe in biochemical assays and in the development of organic electronics.[1] The primary synthetic route detailed involves a two-step process starting from anthracene, proceeding through the intermediate 9-nitroanthracene. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Synthesis of this compound

The most common and well-documented laboratory synthesis of this compound (9-AA) is achieved through the reduction of 9-nitroanthracene.[2][3][4] The precursor, 9-nitroanthracene, is synthesized by the nitration of anthracene.[4][5][6]

Step 1: Synthesis of 9-Nitroanthracene from Anthracene

The initial step involves the nitration of anthracene using nitric acid in a glacial acetic acid solvent. The reaction proceeds via an intermediate, 9-nitro-10-chloro-9,10-dihydroanthracene, which is then treated with a base to yield 9-nitroanthracene.[4][5][6]

Step 2: Synthesis of this compound from 9-Nitroanthracene

The subsequent step is the reduction of the nitro group of 9-nitroanthracene to an amino group. This transformation is effectively carried out using a slurry of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) and acetic acid under thermal conditions.[2][3][4]

Experimental Protocols

Protocol 2.1: Synthesis of 9-Nitroanthracene

This protocol is adapted from established literature procedures.[4][5][6]

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and a mechanical stirrer, suspend finely powdered anthracene (e.g., 0.112 mole) in glacial acetic acid (e.g., 80 mL).[5][6]

-

Nitration: Immerse the flask in a water bath to maintain a temperature of 20–25°C. Slowly add concentrated nitric acid (e.g., 0.126 mole) dropwise with vigorous stirring, ensuring the temperature does not exceed 30°C.[5][6]

-

Stirring: After the addition is complete (approximately 15-20 minutes), continue stirring until a clear solution is obtained (around 30 minutes), and then stir for an additional 30 minutes.[5]

-

Precipitation: Filter the solution to remove any unreacted anthracene. To the filtrate, slowly add a mixture of concentrated hydrochloric acid (e.g., 50 mL) and glacial acetic acid (e.g., 50 mL) with vigorous stirring. A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form.[4][5][6]

-

Isolation of Intermediate: Collect the precipitate by suction filtration, wash it with glacial acetic acid and then with water until the washings are neutral.[4][5][6]

-

Elimination: Treat the filtered solid with a warm (60–70°C) 10% sodium hydroxide solution (e.g., 200 mL).[4][5]

-

Final Product Isolation: Filter the resulting crude orange 9-nitroanthracene, wash thoroughly with warm water until neutral, and air-dry.[5][6]

-

Recrystallization: Recrystallize the crude product from glacial acetic acid to obtain bright orange-yellow needles.[5][6]

Protocol 2.2: Synthesis of this compound

This protocol is based on the reduction of 9-nitroanthracene.[2][3][4]

-

Reaction Setup: Suspend 9-nitroanthracene (e.g., 32.50 mmol) in glacial acetic acid (e.g., 145 mL) in a round-bottom flask.[4]

-

Heating: Heat the suspension to 70–80°C for approximately 1.5 hours to obtain a clear solution.[4]

-

Reduction: To the hot solution, add a slurry of tin(II) chloride (SnCl₂, e.g., 163.20 mmol) in concentrated hydrochloric acid (e.g., 110 mL) via a dropping funnel. A yellow precipitate will form.[4]

-

Reaction Completion: Stir the resulting mixture at 80°C for an additional 30 minutes.[4]

-

Work-up: Cool the mixture to room temperature and filter the precipitate. Wash the solid with concentrated HCl.[4]

-

Basification: Treat the filtered solid with a 5% sodium hydroxide solution with stirring for 15 minutes.[4]

-

Isolation: Filter the solid, wash thoroughly with water until the washings are neutral, and dry under vacuum at 50°C to yield this compound as a yellow powder.[4]

Purification of this compound

The primary method for purifying crude this compound is recrystallization.[7] Due to the compound's tendency to undergo auto-oxidation or dimerization, especially in solution and upon exposure to light, proper solvent selection and handling are crucial.[2][3] Methanol has been noted to sometimes lead to the formation of a dimer upon recrystallization attempts, particularly under UV light or sunlight.[2][3] Therefore, careful selection of solvents and exclusion of light are recommended.

Protocol 3.1: Purification by Recrystallization

-

Solvent Selection: Choose an appropriate solvent or solvent system. This compound is soluble in organic solvents like ethanol and acetone, but has limited solubility in water.[1] The ideal solvent should dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[8]

-

Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Crystal formation should be observed.[8]

-

Further Cooling: To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.[8]

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining impurities.[8]

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation

The following tables summarize the quantitative data reported in the literature for the synthesis of this compound and its precursor.

Table 1: Synthesis and Properties of 9-Nitroanthracene

| Parameter | Value | Reference |

| Starting Material | Anthracene | [4][5][6] |

| Yield | 60–68% | [5][6] |

| Melting Point | 145–146 °C | [5][6] |

| Appearance | Bright orange-yellow needles | [5][6] |

Table 2: Synthesis and Properties of this compound

| Parameter | Value | Reference |

| Starting Material | 9-Nitroanthracene | [2][3][4] |

| Yield | 69% - 87% | [2][3][4] |

| Purity | >99% | [2][3] |

| Melting Point | 150–154 °C | [2] |

| Appearance | Yellow powder/solid | [2][4] |

| Molecular Formula | C₁₄H₁₁N | [1][9] |

| Molecular Weight | 193.24 g/mol | [9] |

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Melting Point: Comparison with the literature value (150–154 °C).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the chemical structure.[2]

-

Fluorescence Spectroscopy: this compound is known for its green fluorescence emission.[2][3] In methanol, it exhibits an absorption maximum (λ_max) at 420 nm.[2][3]

Safety and Handling

-

This compound may cause skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

The synthesis involves the use of concentrated acids (nitric, hydrochloric) and other hazardous chemicals. All procedures should be carried out in a well-ventilated fume hood.

-

Due to its sensitivity to light and oxygen, this compound should be stored in a dark, cool place, preferably under an inert atmosphere to prevent degradation.[2][3] The solid-state fluorescence can be maintained for longer periods in the presence of an acid, which forms the more stable 9-anthrylammonium salt.[2][3]

References

- 1. CAS 779-03-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arpgweb.com [arpgweb.com]

- 5. Synthesis of 9-Nitroanthracene - Chempedia - LookChem [lookchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. How To [chem.rochester.edu]

- 8. youtube.com [youtube.com]

- 9. This compound | C14H11N | CID 13069 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of 9-Aminoanthracene in Varied Solvent Environments

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the photophysical characteristics of 9-Aminoanthracene (9-AA), a fluorescent probe with significant potential in bioimaging and chemical sensing.[1] The behavior of its excited states is highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. Understanding these solvent-dependent properties is critical for optimizing its use in various applications. This document details the quantitative photophysical data in different solvents, outlines the experimental protocols for their measurement, and visualizes the underlying photophysical processes.

Quantitative Photophysical Data

The absorption and emission characteristics of this compound are strongly modulated by solvent polarity. In nonpolar solvents, the molecule exhibits properties typical of a locally excited (LE) state. As solvent polarity increases, an intramolecular charge transfer (ICT) state becomes more stabilized, leading to a significant red-shift in the emission spectrum and changes in the fluorescence quantum yield.[2][3]

A summary of key photophysical parameters for this compound in select solvents is presented below.

| Solvent | Polarity Index (Reichardt's ET(30)) | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [cm-1] | Fluorescence Quantum Yield (Φf) |

| Methanol (MeOH) | 55.4 | 420[1][4] | 510[1] | 4358 | 0.19[1] |

| Dimethyl Sulfoxide (DMSO) | 45.1 | ~420[1][4] | N/A | N/A | N/A |

| Acetonitrile (CH3CN) | 45.6 | ~420[1][4] | N/A | N/A | N/A |

| Solid State (on Silica) | N/A | 420 (Excitation)[1][4] | 507[1][4] | 4201 | N/A |

Key Photophysical Phenomena and Pathways

The photophysics of this compound are governed by the interplay between its structure and its environment. Upon excitation, the molecule can relax through several competing pathways, including fluorescence, non-radiative decay, and photochemical reactions.

The amino group at the 9-position of the anthracene core acts as an electron donor. Upon photoexcitation, an electron can be transferred from the amino group to the electron-accepting anthracene ring system. This forms an excited state with significant charge separation, known as an Intramolecular Charge Transfer (ICT) state.[2] Polar solvents stabilize this charge-separated state more effectively than the less polar ground state, lowering its energy. This stabilization results in a bathochromic (red) shift in the fluorescence emission spectrum as solvent polarity increases.

Caption: Influence of solvent polarity on this compound excited states.

The fluorescence of this compound is susceptible to quenching through photochemical reactions, primarily oxidation and photodimerization.[1][5]

-

Oxidation: In the presence of oxygen, 9-AA can be oxidized to the non-fluorescent anthraquinone monoimine (AQNH).[1][5][6] This process can occur under dark conditions but is often accelerated by light.

-

Photodimerization: Under UV irradiation (e.g., 365 nm), 9-AA can undergo a [4+4] cycloaddition reaction to form a non-fluorescent dimer.[1][4] This reaction is often faster than oxidation, especially in degassed solutions.[1][5]

The green fluorescence can be preserved by creating hypoxic (low oxygen) conditions or by protonation of the amino group with an acid, which shifts the equilibrium away from the reactive free amine form.[1][4][5][6]

Caption: Competing deactivation pathways for excited this compound.

Experimental Protocols

Accurate determination of photophysical parameters requires rigorous experimental procedures. The following sections detail the methodologies for key measurements.

-

Solvent Preparation: Use spectroscopic grade solvents to minimize interference from impurities.[7]

-

Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in the chosen solvent. From this, prepare a dilute working solution (e.g., 1-10 µM) such that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.0).

-

Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline (blank).

-

Replace the blank with the sample cuvette containing the 9-AA solution.

-

Scan a suitable wavelength range (e.g., 250-500 nm) to record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λabs).

-

-

Solution Preparation: Prepare a series of solutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.[8][9]

-

Instrumentation Setup:

-

Measurement:

-

Record the fluorescence emission spectrum of a solvent blank and subtract it from the sample spectra.

-

Record the emission spectrum for each sample solution over a relevant range (e.g., 430-700 nm).

-

Identify the wavelength of maximum emission intensity (λem).

-

The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[8][10][11]

-

Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region to 9-AA (e.g., Quinine Sulfate in 0.1 M H2SO4, Φf = 0.54).

-

Data Acquisition:

-

Prepare a series of dilutions for both the 9-AA sample and the standard, ensuring their absorbances at the excitation wavelength are below 0.1.[8]

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Under identical instrument settings (λex, slit widths), record the corrected fluorescence emission spectrum for each solution.

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.[8][9]

-

Determine the slope (Gradient) of each line through linear regression.

-

Calculate the quantum yield of the sample (Φx) using the following equation:[9] Φx = Φstd * (Gradx / Gradstd) * (ηx2 / ηstd2) Where: Φ is the quantum yield, Grad is the gradient from the plot, η is the refractive index of the solvent, and the subscripts x and std refer to the sample and the standard, respectively.

-

Caption: General workflow for photophysical characterization of this compound.

References

- 1. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A study on the photophysics of 9-amino-10-cyanoanthracene: probing its dual absorption and emission behavior - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Collection - Maintaining of the Green Fluorescence Emission of 9âAminoanthracene for Bioimaging Applications - ACS Omega - Figshare [acs.figshare.com]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

- 10. jasco-global.com [jasco-global.com]

- 11. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Absorption and Emission Spectra of 9-Aminoanthracene

This technical guide provides a comprehensive analysis of the absorption and emission spectra of 9-aminoanthracene (9AA), a versatile fluorescent probe with significant applications in bioimaging and chemical sensing.[1][2] The document is intended for researchers, scientists, and drug development professionals, offering detailed photophysical data, experimental protocols, and an examination of the factors influencing its spectral properties.

Photophysical Properties of this compound

This compound is known for its characteristic green fluorescence.[1][2] Its spectral properties, including absorption and emission maxima, are sensitive to the surrounding environment, a phenomenon known as solvatochromism. This sensitivity makes it a valuable tool for probing local environments in various systems.

Absorption and Emission Data

The photophysical characteristics of 9AA and its protonated form, 9-anthrylammonium chloride (9AAH⁺·Cl⁻), have been documented in various solvents. The data highlights the influence of solvent polarity on the absorption (λ_abs) and emission (λ_em) maxima, as well as the fluorescence quantum yield (Φ).

| Compound | Solvent | Absorption Max. (λ_abs) (nm) | Emission Max. (λ_em) (nm) | Quantum Yield (Φ) |

| This compound (9AA) | Methanol (MeOH) | 420 | 510 | 19% |

| This compound (9AA) | Dimethyl Sulfoxide (DMSO) | ~420 | - | - |

| This compound (9AA) | Acetonitrile (CH₃CN) | ~420 | - | - |

| 9AAH⁺·Cl⁻ | Methanol (MeOH) | - | ~510 | 20% |

| This compound (9AA) | Solid (Silica Gel) | 420 (Excitation) | 507, 510 | - |

Data sourced from[1][2][3]. Note: The absorption maxima in DMSO and CH₃CN are reported as similar to that in MeOH.[1][2][3] The emission of 9AAH⁺·Cl⁻ in solution is attributed to its equilibrium with 9AA.[2]

Factors Influencing Spectral Stability

The utility of 9AA as a fluorescent probe is critically affected by its stability. Two primary processes, auto-oxidation and photodimerization, can lead to a loss of fluorescence.[1][2][3]

-

Auto-oxidation : In the presence of oxygen, particularly under dark conditions, 9AA oxidizes to the non-fluorescent anthraquinone monoimine (AQNH).[1][2][3] This process is dependent on the solvent and the concentration of dissolved oxygen.[1]

-

Photodimerization : Upon exposure to UV light (e.g., 365 nm), 9AA can undergo a [4+4] cycloaddition to form a non-fluorescent dimer.[1][2][3] This reaction is often faster than oxidation, especially in degassed solutions.[1][2]

Interestingly, the green fluorescence of 9AA can be maintained and stabilized under acidic conditions or in hypoxic environments.[1][2] In the presence of an acid like lauric acid, an equilibrium is established with the more stable protonated form (9AAH⁺), which helps preserve the fluorescence even when exposed to air.[1][2][3]

Experimental Protocols

Accurate and reproducible spectral analysis of this compound requires standardized experimental procedures. The following sections detail the methodologies for sample preparation and spectral measurements.

Sample Preparation for Solution-Phase Measurements

-

Stock Solution : Prepare a primary stock solution (e.g., 100 µM) by accurately weighing the this compound solid and dissolving it in a high-purity solvent (e.g., cyclohexane, methanol) within a volumetric flask.[4]

-

Working Solutions : Create a series of dilutions from the stock solution. For quantitative measurements like quantum yield, it is crucial to prepare solutions with absorbance values below 0.1 at the excitation wavelength to prevent inner filter effects.[4][5]

-

Degassing : For measurements sensitive to quenching, such as fluorescence lifetime, degas the solutions by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.[5] A solution of 9AA in CDCl₃ bubbled with nitrogen can maintain its fluorescence for over three days.[2]

Absorption and Emission Spectroscopy

The general workflow involves using a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission studies.

Procedure:

-

Absorption Measurement :

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline using the pure solvent in both the sample and reference cuvettes.

-

Measure the absorption spectrum of the 9AA solution to identify the absorption maximum (λ_abs).

-

-

Emission Measurement :

Relative Fluorescence Quantum Yield Determination

The quantum yield (Φ) is determined by comparing the fluorescence of the sample to a standard with a known quantum yield (e.g., quinine sulfate or anthracene).[4][6][7]

Equation for Calculation : The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

n is the refractive index of the solvent used for the sample and standard.[6]

Solid-State Fluorescence Measurement

9AA's fluorescence can also be measured in the solid state, for example, on a Thin-Layer Chromatography (TLC) plate coated with silica gel.[1][3]

Procedure :

-

Sample Application : Spot a solution of 9AA onto the TLC plate and allow the solvent to evaporate.[1][3]

-

Measurement :

-

Timing : Due to rapid auto-oxidation in the ambient atmosphere, it is critical to record the fluorescence emission within the first few minutes of sample preparation.[1][3] The fluorescence intensity has been noted to decrease significantly after 15 minutes.[1][3]

References

- 1. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Determining the Quantum Yield of 9-Aminoanthracene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of 9-aminoanthracene (9AA). It is designed to equip researchers, particularly those in drug development and materials science, with the necessary knowledge to accurately perform these measurements. This document outlines both absolute and relative methods for quantum yield determination, with a detailed protocol for the widely used relative method. Additionally, it addresses the photostability of 9AA, a critical consideration for its application as a fluorescent probe. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams for enhanced clarity.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, a desirable characteristic for fluorescent probes and labels used in various scientific and biomedical applications. For a compound like this compound, which exhibits green fluorescence, an accurate determination of its quantum yield is crucial for its potential use in bioimaging and as a sensor.

Photophysical Properties of this compound

This compound is an aromatic hydrocarbon that displays distinct absorption and emission characteristics. Understanding these properties is the first step in designing a quantum yield determination experiment.

| Property | Value | Solvent |

| Absorption Maximum (λ_abs) | 420 nm | Methanol |

| Emission Maximum (λ_em) | 510 nm | Methanol |

| Reported Quantum Yield (Φ) | 19% (0.19) | Methanol |

Table 1: Photophysical properties of this compound in Methanol.

Methodologies for Quantum Yield Determination

There are two primary methods for determining the fluorescence quantum yield of a compound: the absolute method and the relative method.

Absolute Method

The absolute method directly measures the ratio of emitted to absorbed photons using specialized instrumentation, typically a spectrofluorometer equipped with an integrating sphere. The integrating sphere collects all the light emitted from the sample over the entire 360-degree space. While this method is the most accurate, it requires a dedicated and calibrated setup, such as the Hamamatsu Photonics C9920-02 absolute photoluminescence quantum yield measurement system.

Relative Method

The relative method, also known as the comparative method, is more commonly employed due to its accessibility. This technique involves comparing the fluorescence intensity of the sample of interest (9AA) to that of a well-characterized fluorescence standard with a known quantum yield. The choice of the standard is critical and should ideally have absorption and emission spectra that overlap with the sample.

Detailed Experimental Protocol: Relative Quantum Yield Determination of this compound

This section provides a step-by-step guide for determining the quantum yield of this compound using the relative method with anthracene as a reference standard. Anthracene is a suitable standard due to its well-characterized quantum yield and spectral properties that are in a similar region to 9AA.

Materials and Instrumentation

-

This compound (9AA)

-

Anthracene (Reference Standard, Quantum Yield in Ethanol = 0.27)[1][2]

-

Ethanol (Spectroscopic Grade)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz Cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Preparation of Solutions

-

Stock Solutions: Prepare stock solutions of both this compound and anthracene in spectroscopic grade ethanol at a concentration of 1 x 10⁻⁴ M.

-

Working Solutions: Prepare a series of dilutions from the stock solutions for both 9AA and anthracene, with concentrations ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁵ M. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3]

Experimental Measurements

-

Absorption Spectra: Record the UV-Vis absorption spectra of all working solutions of 9AA and anthracene. Determine the absorbance at the chosen excitation wavelength. An excitation wavelength of 365 nm is suitable for both compounds.

-

Fluorescence Spectra: Record the fluorescence emission spectra of all working solutions. The excitation wavelength should be the same as that used for the absorbance measurements (365 nm). The emission range should cover the entire fluorescence spectrum of both compounds (e.g., 380 nm to 650 nm).

Data Analysis

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard (Anthracene in ethanol = 0.27)

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent (for the same solvent, this term cancels out)

To improve accuracy, a graphical method is recommended. Plot the integrated fluorescence intensity versus the absorbance for both the 9AA and anthracene series of solutions. The plots should be linear and pass through the origin. The slopes of these lines (Gradient_sample and Gradient_std) are then used in the following equation:

Φ_sample = Φ_std * (Gradient_sample / Gradient_std) * (n_sample² / n_std²)

Data Presentation

| Compound | Solvent | Excitation Wavelength (nm) | Absorption Max (nm) | Emission Max (nm) | Known Quantum Yield (Φ) |

| This compound | Ethanol | 365 | ~400 | ~500 | To be determined |

| Anthracene (Standard) | Ethanol | 365 | 356, 375 | 385, 408, 430 | 0.27[1][2] |

Table 2: Spectroscopic data for this compound and the reference standard, Anthracene, in Ethanol.

Mandatory Visualizations

Experimental Workflow for Relative Quantum Yield Determination

Caption: Workflow for the relative determination of fluorescence quantum yield.

Photodegradation Pathways of this compound

This compound is susceptible to photodegradation, primarily through two pathways: auto-oxidation and photodimerization. This is an important consideration for its use as a fluorescent probe, as it can lead to a decrease in fluorescence intensity over time.

Caption: Simplified photodegradation pathways of this compound.

Conclusion

The accurate determination of the fluorescence quantum yield of this compound is essential for its reliable application in research and development. This guide has provided a detailed protocol for the relative quantum yield measurement, a widely accessible and robust method. By following the outlined procedures and considering the photostability of the molecule, researchers can obtain high-quality, reproducible data. The provided tables and diagrams serve as quick references to facilitate the experimental design and data interpretation process.

References

Solvatochromic Effects on 9-Aminoanthracene Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solvatochromic effects on the fluorescence of 9-aminoanthracene (9AA). This compound, a fluorescent probe, exhibits significant changes in its photophysical properties in response to the polarity of its solvent environment. This phenomenon, known as solvatochromism, is of critical interest for applications in chemical sensing, biological imaging, and as a tool in drug development to probe molecular interactions and microenvironments.

Core Principles: The Role of Intramolecular Charge Transfer

The solvatochromic behavior of this compound is primarily governed by the formation of a Twisted Intramolecular Charge Transfer (TICT) state upon photoexcitation.[1][2][3][4] In the ground state, the amino group is largely planar with the anthracene ring. Upon absorption of a photon, an electron is promoted to an excited state. In polar solvents, the molecule can then undergo a conformational change where the amino group twists relative to the aromatic ring. This twisting leads to a decoupling of the π-systems of the donor (amino group) and the acceptor (anthracene ring), resulting in a highly polar, charge-separated TICT state.[4]

This TICT state is stabilized by polar solvent molecules, which leads to a lower energy level for the excited state. As the polarity of the solvent increases, the stabilization of the TICT state becomes more pronounced, resulting in a red-shift (bathochromic shift) of the fluorescence emission to longer wavelengths. Conversely, in nonpolar solvents, the formation of the TICT state is less favorable, and fluorescence occurs from a locally excited (LE) state at shorter wavelengths. The interplay between the LE and TICT states is highly sensitive to the solvent environment, making this compound a valuable probe of solvent polarity.

Quantitative Photophysical Data

The photophysical properties of this compound are markedly influenced by the solvent. Key parameters such as absorption maximum (λabs), emission maximum (λem), and fluorescence quantum yield (Φf) show distinct trends with varying solvent polarity.

| Solvent | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Fluorescence Quantum Yield (Φf) |

| Methanol | 420 | 510 | 0.19 |

| DMSO | Similar to Methanol | - | - |

| Acetonitrile | Similar to Methanol | - | - |

Experimental Protocols

The following protocols outline the key experiments for characterizing the solvatochromic effects on this compound fluorescence.

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a high-purity solvent in which it is readily soluble (e.g., spectroscopic grade methanol or acetonitrile). Protect the solution from light to prevent photodegradation.

-

Working Solutions: From the stock solution, prepare dilute working solutions in a range of solvents with varying polarities. The final concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation wavelength.

Absorption and Emission Spectroscopy

-

Objective: To determine the absorption and fluorescence emission maxima of this compound in different solvents.

-

Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer are required.

-

Procedure:

-

Record the absorption spectrum of each working solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-500 nm). The wavelength of maximum absorbance (λabs) is determined.

-

Using the spectrofluorometer, excite the sample at its λabs.

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 450-700 nm). The wavelength of maximum fluorescence intensity (λem) is determined.

-

The Stokes shift, a measure of the energy difference between absorption and emission, can be calculated for each solvent.

-

Fluorescence Quantum Yield Determination

-

Objective: To measure the efficiency of the fluorescence process in different solvents.

-

Methodology: The relative quantum yield is a commonly used method, comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

-

Procedure:

-

Select a suitable fluorescence standard with an emission range that overlaps with this compound (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Prepare a series of dilutions of both the this compound sample and the standard in the same solvent.

-

Measure the absorbance of each solution at the excitation wavelength, ensuring the values are below 0.1.

-

Record the fluorescence emission spectrum for each solution and integrate the area under the curve.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of the resulting linear plots are determined.

-

The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (slopesample / slopestandard) × (ηsample² / ηstandard²) where Φ is the quantum yield and η is the refractive index of the solvent.

-

Visualizing Solvatochromic Effects

Diagrams are essential for visualizing the complex relationships in solvatochromic phenomena.

The Lippert-Mataga plot is a powerful tool to quantify the solvatochromic effect. It relates the Stokes shift of a fluorophore to the orientation polarizability of the solvent, which is a function of the solvent's dielectric constant and refractive index. For a fluorophore exhibiting significant intramolecular charge transfer, a linear relationship is expected between the Stokes shift and the solvent polarity function. The slope of this plot is proportional to the square of the difference in the dipole moments between the excited and ground states, providing quantitative insight into the charge redistribution upon excitation. For this compound, a positive slope in the Lippert-Mataga plot is anticipated, confirming the increase in dipole moment in the excited state, consistent with the formation of the TICT state.

Conclusion

The solvatochromic properties of this compound make it a highly sensitive probe for investigating molecular environments. Understanding the underlying principles of its fluorescence response to solvent polarity, particularly the role of the Twisted Intramolecular Charge Transfer state, is crucial for its effective application in research and development. The experimental protocols and data presented in this guide provide a foundation for the characterization and utilization of this compound and similar fluorescent probes in a variety of scientific disciplines.

References

- 1. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond | NSF Public Access Repository [par.nsf.gov]

- 2. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond [mdpi.com]

- 3. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

9-Aminoanthracene CAS number and molecular weight

An In-Depth Technical Guide to 9-Aminoanthracene for Researchers and Drug Development Professionals

Introduction

This compound is an aromatic organic compound with the chemical formula C₁₄H₁₁N. Structurally, it consists of an anthracene core with an amino group substituted at the 9-position. This compound is of significant interest to researchers in chemistry, materials science, and biomedicine due to its distinct fluorescent properties. It typically appears as a solid at room temperature and is soluble in various organic solvents.[1] Its primary application lies in its use as a fluorescent probe and for bioimaging, owing to its ability to emit green fluorescence.[2][3] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, experimental protocols, and key applications relevant to scientific research and development.

Chemical and Physical Properties

This compound is characterized by a range of physicochemical properties that are crucial for its application, particularly in fluorescence-based assays and organic electronics.[1]

| Property | Value | Reference(s) |

| CAS Number | 779-03-3 | [2][3] |

| Molecular Formula | C₁₄H₁₁N | [2][3] |

| Molecular Weight | 193.24 g/mol | [2][3] |

| Appearance | Yellow to brown to dark green powder/crystal | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water. | [1] |

| Fluorescence Emission | Green | [2][3] |

| Absorption Maximum (λₘₐₓ) | 420 nm (in Methanol) | [2][3] |

| Emission Maximum (λₑₘ) | 510 nm (in Methanol) | [2] |

| Fluorescence Quantum Yield | 19% (in Methanol) | [2] |

Synthesis and Chemical Reactions

The synthesis of this compound is most commonly achieved through the reduction of 9-nitroanthracene. The compound's amino group allows for further chemical modifications and reactions.

Synthesis of this compound

A standard laboratory procedure for the synthesis of this compound involves the reduction of 9-nitroanthracene using a slurry of tin(II) chloride (SnCl₂) and concentrated hydrochloric acid (HCl) in acetic acid under thermal conditions.[2][4] This method has been reported to yield the product with high purity (>99%) and a yield of approximately 69%.[2]

Caption: Synthesis of this compound via reduction of 9-nitroanthracene.

Key Chemical Reactions: Oxidation and Dimerization

This compound is susceptible to auto-oxidation, particularly in the presence of oxygen, which leads to the formation of the non-fluorescent anthraquinone monoimine (AQNH).[2][3] Additionally, under UV irradiation (e.g., at 365 nm), it can undergo a [4+4] cycloaddition to form a dimer.[2][3] These two competing reactions are critical to consider when using this compound as a fluorescent probe, as they can lead to the quenching of its fluorescence.

Caption: Competing oxidation and dimerization pathways of this compound.

Experimental Protocols

Detailed methodologies are essential for the effective use of this compound in a research setting.

Synthesis of 9-Anthrylammonium Chloride (9AAH⁺·Cl⁻)

The protonated form of this compound can be synthesized to improve its stability, particularly against oxidation.

Methodology:

-

Dissolve 193 mg (1.00 mmol) of this compound in 16 mL of chloroform (CHCl₃) in a 100 mL round-bottom flask.[2]

-

Stir the solution at 0°C for 10 minutes.[2]

-

Add 1.0 mL of concentrated HCl (12.0 mmol) to the solution at 0°C over 2 minutes.[2]

-

Stir the resulting suspension for an additional 10 minutes.[2]

-

Filter the pale red solid using a glass filter, washing sequentially with concentrated HCl (2 x 6 mL) and CHCl₃ (2 x 5 mL) until the filtrate is colorless.[2]

-

Wash the final solid with an additional 2 mL of concentrated HCl to yield 9-anthrylammonium chloride.[2]

Protocol for Bioimaging and Staining

This compound can be used as a fluorescent stain for various biological and organic samples. The green fluorescence can be maintained by performing the staining under acidic and hypoxic conditions.[2]

Caption: Experimental workflow for staining with this compound.

Methodology:

-

Prepare samples (e.g., deparaffinized tissue sections, organic compounds, or proteins) on microscope slides and ensure they are dry.[3]

-

Prepare a 1.0 x 10⁻³ mM solution of this compound in methanol.[3]

-

Spray the solution onto the dried samples and allow the methanol to evaporate completely.[3]

-

Observe the samples under a fluorescence microscope. Green-fluorescent areas can be recorded using a 460–495 nm filter with an excitation wavelength of 420 nm.[3]

Monitoring Dimerization and Oxidation by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of the chemical stability of this compound under different conditions.

Methodology:

-

Prepare a solution of this compound in deuterated methanol (MeOH-d₄) in an NMR tube fitted with a J-Young valve.[2][3]

-

Record an initial ¹H NMR spectrum.

-

To monitor dimerization, irradiate the NMR tube with UV light at 365 nm and record spectra at regular intervals (e.g., 1 and 3 hours).[2][3]

-

To monitor oxidation, bubble oxygen through the solution for 5 minutes, keep the tube in the dark, and record spectra at subsequent time points (e.g., 24, 48, and 72 hours).[2][3]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several scientific domains.

-

Fluorescent Probe and Bioimaging: The most prominent application is its use as a fluorescent probe for staining and visualizing organic compounds, proteins, and biological tissues.[2][3] Its ability to emit green fluorescence allows for clear imaging in complex biological samples.[2]

-

Organic Electronics: Due to its aromatic structure and ability to engage in π-π stacking interactions, this compound is a candidate for use in the development of organic electronic materials.[1]

-

Chemical Synthesis: The amino group provides a reactive site for further chemical synthesis, allowing this compound to serve as a precursor for more complex molecules and derivatives.[1]

-

Potential in Drug Discovery: While this compound itself is not a therapeutic agent, related amino-anthracene derivatives, such as amino-anthraquinones, have been investigated for a range of pharmacological activities, including anticancer, neuroprotective, and antidepressant effects.[5][6] This suggests that the this compound scaffold could be a valuable starting point for the design of novel therapeutic compounds.

References

- 1. CAS 779-03-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arpgweb.com [arpgweb.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Commercial Sources and Purity of 9-Aminoanthracene for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, typical purity levels, and analytical methodologies for 9-Aminoanthracene, a fluorescent compound with significant applications in biomedical research and materials science. This document is intended to assist researchers in sourcing high-quality material and implementing robust quality control measures.

Commercial Availability of this compound

This compound is available from a range of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in various grades, with purity being a critical parameter for scientific applications. Below is a summary of prominent suppliers and their standard offerings.

| Supplier | Product Name | Catalog Number | Purity | Analysis Method |

| TCI America | This compound | A1748 | >96.0% | GC, (N) |

| CymitQuimica | This compound | 3B-A1748 | >96.0% | GC, (N) |

| Fisher Scientific | This compound 96.0+% | A1748100MG | ≥96.0% | GC, (N) |

| LookChem | This compound | 779-03-3 | 97% | Not Specified |

| CP Lab Safety | This compound Hydrochloride | Not Specified | min 98% | Not Specified |

It is important to note that while a purity of >96.0% is common for standard grades, higher purity material (>99%) can be obtained, often through custom synthesis or by sourcing from specialized suppliers. Researchers should always request a Certificate of Analysis (CoA) for each batch to confirm the purity and identify any detected impurities.

Synthesis of High-Purity this compound

For applications requiring the highest purity, such as in sensitive fluorescence-based assays or for the development of pharmaceutical intermediates, this compound can be synthesized in the laboratory. A common and effective method is the reduction of 9-nitroanthracene.

A published procedure reports the synthesis of this compound with a purity exceeding 99%.[1][2] The synthesis involves a two-step process starting from anthracene. The first step is the nitration of anthracene to form 9-nitroanthracene, which is then reduced to this compound using a slurry of tin(II) chloride (SnCl₂) and concentrated hydrochloric acid (HCl) in acetic acid under thermal conditions.[1][2]

Analytical Methods for Purity Determination

Accurate determination of purity is crucial for the reliable application of this compound in research. The two most common and powerful analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying the components of a mixture. For this compound, a reverse-phase HPLC method is typically employed. Due to its aromatic structure, this compound possesses a strong UV chromophore, making UV detection a suitable and straightforward method. For enhanced sensitivity and selectivity, fluorescence detection can also be utilized, as anthracene derivatives are known to be highly fluorescent.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or fluorescence detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water. The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

UV Detection: Wavelength set at the absorbance maximum of this compound (around 254 nm or 365 nm).

-

Fluorescence Detection: Excitation wavelength around 365 nm and emission wavelength around 410 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a working concentration of about 10-20 µg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Injection Volume: 10-20 µL.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities. Both ¹H NMR and ¹³C NMR are valuable for the characterization of this compound.

Experimental Protocol: NMR Purity Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay (D1) of at least 5 seconds for quantitative analysis, and a calibrated 90° pulse.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Analysis:

-

The ¹H NMR spectrum of pure this compound in CDCl₃ will show characteristic signals for the aromatic protons.[1]

-

The purity can be estimated by comparing the integration of the signals corresponding to this compound with the integration of signals from any observed impurities. For quantitative NMR (qNMR), a certified internal standard would be added.

-

Expected NMR Data for High-Purity this compound: [1]

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | CDCl₃ | 7.40–7.45 (m, 2H), 7.89 (s, 1H), 7.94 (dm, J = 8.3 Hz, 2H), 7.98 (dm, J = 8.6 Hz, 2H) |

| ¹³C NMR | CDCl₃ | 116.3, 118.3, 121.1, 123.8, 125.2, 129.0, 132.1, 137.9 |

Common Impurities in this compound

Understanding the potential impurities in commercially available this compound is essential for interpreting analytical data and for troubleshooting experimental issues.

Anthraquinone and Anthraquinone Monoimine (AQNH)

One of the most common impurities is anthraquinone , which can arise from the oxidation of this compound.[3] The auto-oxidation process can proceed through an intermediate, anthraquinone monoimine (AQNH) .[1][2] The presence of these impurities can be detected by both HPLC and NMR. In the ¹H NMR spectrum, characteristic signals for AQNH may be observed.[1]

Photodimer

This compound is susceptible to photodimerization, especially when exposed to UV light.[1][2] This process involves a [4+4] cycloaddition at the 9- and 10-positions of the anthracene skeleton, leading to the formation of a dimer.[1] This impurity is more likely to be present in samples that have been improperly stored or handled.

Storage and Handling

To minimize the formation of impurities and maintain the integrity of this compound, proper storage and handling are critical.

-

Storage: The compound should be stored in a tightly sealed container, protected from light and air. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. It should be kept in a cool, dry place.

-

Handling: Avoid exposure to direct sunlight or strong UV light sources. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as this compound can be a skin and eye irritant.[4] Handle in a well-ventilated area.

By following the guidelines outlined in this technical guide, researchers can confidently source high-quality this compound and implement appropriate analytical methods to ensure its purity for their specific research needs.

References

In-Depth Technical Guide on the Theoretical Calculations of 9-Aminoanthracene Electronic Transitions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize the electronic transitions of 9-Aminoanthracene (9AA), a fluorescent molecule with applications in bioimaging and chemical sensing. This document details the computational methods, experimental protocols, and key photophysical data, offering a valuable resource for researchers in drug development and materials science.

Introduction to this compound and its Spectroscopic Properties

This compound is an aromatic amine derived from anthracene. The presence of the amino group, a strong electron-donating substituent, at the 9-position significantly influences the electronic structure of the anthracene core. This results in a notable red-shift in its absorption and emission spectra compared to the parent anthracene molecule. 9AA exhibits strong green fluorescence, making it a valuable fluorophore for various applications.[1][2] Understanding the nature of its electronic transitions through a combination of theoretical calculations and experimental spectroscopy is crucial for the rational design of novel probes and sensors with tailored photophysical properties.

Theoretical Calculations of Electronic Transitions

The electronic transitions of this compound can be effectively modeled using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and computationally efficient method for calculating the excited state properties of organic molecules.

Computational Workflow

A typical workflow for the theoretical calculation of electronic transitions is depicted in the diagram below. The process begins with the optimization of the molecule's ground-state geometry, followed by frequency calculations to ensure a true energy minimum. Subsequently, excited-state calculations are performed to obtain information about the electronic transitions, which can then be used to simulate the absorption and emission spectra.

Key Theoretical Data

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| S0 → S1 | 2.82 | 440 | 0.15 | HOMO → LUMO | π → π |

| S0 → S2 | 3.26 | 380 | 0.45 | HOMO-1 → LUMO | π → π |

| S0 → S3 | 3.54 | 350 | 0.08 | HOMO → LUMO+1 | π → π* |

Table 1: Representative theoretical electronic transition data for an amino-substituted anthracene derivative calculated using TD-DFT.

Experimental Characterization

Experimental spectroscopic techniques are essential for validating theoretical models and providing accurate photophysical parameters. The primary methods used for characterizing the electronic transitions of this compound are UV-Vis absorption and fluorescence spectroscopy.

Experimental Protocols

3.1.1. UV-Vis Absorption Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol, DMSO, acetonitrile). From the stock solution, prepare a series of dilutions with concentrations ranging from 1 µM to 10 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorbance spectra of the sample solutions from approximately 200 nm to 600 nm.

-

Identify the wavelength of maximum absorption (λmax).

-

3.1.2. Fluorescence Spectroscopy

-

Sample Preparation: Use the same set of diluted solutions prepared for the UV-Vis measurements. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).

-

Measurement:

-

Record the emission spectrum by exciting the sample at its absorption maximum (λmax). The emission is typically scanned from a wavelength slightly longer than the excitation wavelength to the near-infrared region.

-

Record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence while scanning the excitation wavelength.

-

The fluorescence quantum yield (ΦF) can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3][4][5]

-

Fluorescence lifetime measurements can be performed using time-correlated single-photon counting (TCSPC).

-

Experimental Photophysical Data

The following table summarizes the experimentally determined photophysical properties of this compound in methanol.

| Parameter | Value | Solvent |

| Absorption λmax | 420 nm | Methanol |

| Emission λmax | 510 nm | Methanol |

| Fluorescence Quantum Yield (ΦF) | 0.19 | Methanol |

Table 2: Experimental photophysical data for this compound in methanol.[1]

Analysis of Electronic Transitions

The electronic transitions in this compound are primarily of π → π* character, involving the promotion of an electron from a π bonding or non-bonding molecular orbital to a π* anti-bonding molecular orbital. The amino group introduces a high-energy occupied molecular orbital (HOMO) with significant lone-pair character, which is delocalized over the anthracene ring.

The lowest energy absorption band (S0 → S1) corresponds to the HOMO to LUMO transition and is responsible for the molecule's characteristic green fluorescence. Higher energy transitions (S0 → Sn, where n > 1) involve other molecular orbitals.

Conclusion

This technical guide has provided a detailed overview of the theoretical and experimental investigation of the electronic transitions in this compound. The combination of computational modeling, primarily using TD-DFT, and experimental techniques such as UV-Vis and fluorescence spectroscopy, allows for a thorough understanding of the photophysical properties of this important fluorophore. The provided data and protocols serve as a valuable resource for researchers working on the development of novel fluorescent probes and materials for a wide range of scientific and biomedical applications. Further detailed theoretical studies on this compound would be beneficial to provide a more direct and comprehensive comparison with experimental data.

References

An In-depth Technical Guide to the Early Studies and Discovery of 9-Aminoanthracene's Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational understanding of the fluorescence of 9-aminoanthracene (9-AA), a compound of significant interest in fluorescence spectroscopy and bioimaging. While a singular "discovery" paper of its fluorescence remains elusive in readily available historical literature, this document reconstructs the early context of its study through the lens of pioneering work in photochemistry and consolidates key photophysical data from established sources.

Historical Context: The Dawn of Fluorescence Spectroscopy

The mid-20th century marked a "golden age" for fluorescence spectroscopy, with luminaries like Theodor Förster and Albert Weller laying the theoretical and experimental groundwork for understanding the photophysical processes of aromatic molecules. Their work on phenomena such as fluorescence resonance energy transfer (FRET), the Förster cycle, and exciplex formation provided the intellectual framework within which the fluorescence of compounds like this compound would have been first observed and characterized. The study of aromatic amines and substituted anthracenes was a fertile area of research, driven by the desire to understand structure-property relationships and the influence of substituents on electronic transitions.

Photophysical Properties of this compound

While early, specific publications on this compound are not easily identifiable, comprehensive compilations of fluorescence data, such as Isadore B. Berlman's "Handbook of Fluorescence Spectra of Aromatic Molecules," became invaluable resources for scientists.[1][2][3] These handbooks provided standardized data that allowed for the comparison and application of fluorescent compounds. The data presented below is a summary of the known photophysical properties of this compound, likely established through systematic studies of anthracene derivatives during this era.

Table 1: Photophysical Data for this compound

| Property | Value | Solvent | Reference |

| Absorption Maximum (λabs) | 420 nm | Methanol | [4] |

| Emission Maximum (λem) | 510 nm | Methanol | [4] |

| Quantum Yield (Φf) | 0.19 | Methanol | [4] |

| Excitation Wavelength for Emission | 420 nm | Solid State (TLC) | [4] |

| Solid-State Emission Maximum | 507 nm | Solid State (TLC) | [4] |

Note: The data is from a 2017 publication, which references earlier, less accessible sources and provides a modern characterization consistent with historical understanding.[4]

Early Experimental Protocols for Fluorescence Measurement

The experimental setups used in the mid-20th century for fluorescence spectroscopy were foundational to modern instrumentation. A generalized workflow for measuring the fluorescence of a compound like this compound would have involved the following steps:

-

Sample Preparation: The this compound sample would be dissolved in a solvent of choice, such as ethanol or cyclohexane, in a quartz cuvette. Purity of the solvent was critical to avoid quenching or interfering fluorescence.[5]

-

Excitation: A light source, typically a high-pressure mercury or xenon arc lamp, would be used to provide a broad spectrum of light.

-

Wavelength Selection (Excitation): A monochromator (often a prism or a diffraction grating) would be used to select a specific excitation wavelength from the lamp's output, corresponding to an absorption band of this compound.

-

Fluorescence Emission: The sample would absorb the excitation light and subsequently emit fluorescence at a longer wavelength (Stokes shift).

-

Wavelength Selection (Emission): The emitted light, collected at a 90-degree angle to the excitation beam to minimize scattered light, would pass through a second monochromator to resolve the fluorescence spectrum.

-

Detection: A photomultiplier tube (PMT) would be used to detect the emitted light intensity at each wavelength.

-

Data Recording: The output from the PMT would be recorded, often on a chart recorder, to generate the fluorescence emission spectrum.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical mid-20th-century fluorescence experiment.

Caption: Generalized workflow of early fluorescence spectroscopy experiments.

Key Chemical Principles and Challenges

Early investigations into the fluorescence of this compound would have encountered several key photophysical phenomena and experimental challenges:

-

Solvent Effects: The position and intensity of the fluorescence spectrum of aromatic amines are highly sensitive to the polarity of the solvent. This solvatochromism is due to changes in the dipole moment of the molecule upon excitation.

-

Quenching: Fluorescence intensity can be diminished by various processes, collectively known as quenching. Oxygen is a notorious quencher of fluorescence, and early researchers would have needed to degas their samples to obtain accurate quantum yield measurements.[4]

-

Photodegradation: Aromatic molecules, including this compound, can be susceptible to photodegradation upon prolonged exposure to the excitation light source. This would manifest as a decrease in fluorescence intensity over time. This compound, in particular, is known to undergo auto-oxidation.[4]

The following diagram illustrates the relationship between excitation, emission, and competing non-radiative decay pathways.

Caption: Simplified Jablonski diagram showing key photophysical processes.

References

- 1. Handbook of florescence spectra of Aromatic Molecules - 2nd Edition | Elsevier Shop [shop.elsevier.com]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Handbook of Fluorescence Spectra of Aromatic Molecules - Isadore B. Berlman - Google Books [books.google.ch]

- 4. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omlc.org [omlc.org]

Methodological & Application

Application Notes: 9-Aminoanthracene as a Fluorescent Probe for Bioimaging

Introduction

9-Aminoanthracene (9AA) is a fluorescent probe that emits a green fluorescence and has shown potential in various bioimaging applications.[1][2] Its utility is particularly notable in the staining of biological tissues and the imaging of hypoxic regions.[2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their work.

A primary challenge in using this compound is its susceptibility to auto-oxidation and dimerization, which can quench its fluorescence.[1] However, its fluorescence can be maintained in acidic or hypoxic conditions, a characteristic that can be leveraged for specific imaging applications.[1][3]

Key Applications

-

General Staining of Tissues and Proteins: this compound can be used to stain organic molecules, proteins, and various biological tissues for fluorescence microscopy.[1]

-

Imaging of Hypoxic Tissues: Due to the maintenance of its green fluorescence in low-oxygen environments, this compound is a promising tool for in vivo imaging of tumor hypoxia.[2]

Data Presentation

Photophysical Properties of this compound

| Property | Value | Solvent/Condition | Reference |

| Absorption Maximum (λmax) | 420 nm | Methanol (MeOH) | [1] |

| Emission Maximum (λmax) | 510 nm | Methanol (MeOH) | [1] |

| Quantum Yield (Φ) | 19% | Methanol (MeOH) | [1] |

| Emission Maximum (λmax) | 507 nm | Solid state (TLC) | [4] |

Note: The photophysical properties of this compound can be influenced by its environment. For instance, in the solid state on a TLC plate, the emission maximum is slightly blue-shifted compared to in methanol.[4]

Chemical Stability and Degradation Pathways

This compound's fluorescence is compromised by two main degradation pathways: auto-oxidation and dimerization. Understanding these pathways is crucial for designing experiments and interpreting results.

References

- 1. Maintaining of the Green Fluorescence Emission of this compound for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Imaging of Tumor Hypoxia by Maintaining Green Fluorescence of this compound Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Fluorescent Labeling of Carboxylic Acids with 9-Aminoanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive detection and quantification of carboxylic acids, such as fatty acids, amino acids, and various drug molecules, are of paramount importance in biomedical research and pharmaceutical development. Due to the inherent lack of strong chromophores or fluorophores in many of these molecules, chemical derivatization is a requisite step to enable highly sensitive analysis, often by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. 9-Aminoanthracene (9-AA) is a fluorescent compound that, upon successful conjugation to a target molecule, imparts its fluorescent properties, allowing for trace-level detection.[1][2]

This document provides a detailed protocol for the fluorescent labeling of carboxylic acids with this compound. The proposed method is based on the widely used carbodiimide-mediated coupling chemistry to form a stable amide bond between the carboxylic acid and the amino group of this compound. It is important to note that while the functionalization of this compound can be limited by its susceptibility to auto-oxidation, the protocol provided herein is designed to facilitate this conjugation.[1][2]

Principle of the Method

The labeling reaction is a two-step process facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). First, EDC activates the carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine; however, to improve efficiency and stability, NHS is added to convert the O-acylisourea into a more stable NHS-ester. This semi-stable NHS-ester readily reacts with the primary amine of this compound to form a highly fluorescent and stable amide linkage.

Materials and Reagents

-

This compound (9-AA)

-

Carboxylic acid-containing sample/standard

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 4.5-6.0

-

Quenching Solution: Hydroxylamine or an amine-containing buffer

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and equipment (vials, stir bars, etc.)

-

HPLC system with a fluorescence detector

Experimental Protocols

Reagent Preparation

-

This compound Solution: Prepare a 10 mM solution of this compound in anhydrous DMF or DMSO. Store protected from light.

-

Carboxylic Acid Solution: Prepare a 10 mM solution of the carboxylic acid sample or standard in the reaction buffer or an appropriate organic solvent.

-

EDC Solution: Prepare a 100 mM solution of EDC in the reaction buffer. Prepare this solution fresh before each use.

-

NHS Solution: Prepare a 100 mM solution of NHS in the reaction buffer or anhydrous DMF/DMSO.

Derivatization Procedure

-

Activation of Carboxylic Acid:

-

In a reaction vial, combine 100 µL of the carboxylic acid solution with 100 µL of the EDC solution and 100 µL of the NHS solution.

-

Vortex the mixture gently and allow it to react for 15-30 minutes at room temperature to form the NHS-ester.

-

-

Coupling with this compound: